Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8BrClO3 This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of 3-bromo-4-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-chlorophenyl)-2-oxoacetate.
Reduction: Formation of 2-(3-bromo-4-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.
Scientific Research Applications
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-chlorobenzoate: Similar structure but lacks the hydroxy group.
2-Bromo-4-chlorophenol: Contains a phenol group instead of the ester group.
3-Bromo-4-chlorophenylacetic acid: The precursor to Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate.
Uniqueness
This compound is unique due to the presence of both a hydroxyacetate group and halogen atoms on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPPXGBXWQZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.